molecular formula C15H17F3 B14214789 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene CAS No. 827017-46-9

1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene

Cat. No.: B14214789
CAS No.: 827017-46-9
M. Wt: 254.29 g/mol
InChI Key: WQHTZSJPEZMSFJ-UHFFFAOYSA-N
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Description

1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an octynyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene typically involves the coupling of an octynyl group with a trifluoromethyl-substituted benzene ring. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structural features allow it to bind to specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

    1-(Oct-1-YN-1-YL)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)benzene: Lacks the octynyl group, affecting its reactivity and applications.

    1-(Oct-1-YN-1-YL)-4-(trifluoromethyl)benzene: Positional isomer with the trifluoromethyl group at the para position, leading to variations in reactivity and properties.

Uniqueness: 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene stands out due to the combination of the octynyl and trifluoromethyl groups, which impart unique chemical reactivity and potential biological activity. The presence of both groups allows for diverse applications in various fields of research.

Properties

CAS No.

827017-46-9

Molecular Formula

C15H17F3

Molecular Weight

254.29 g/mol

IUPAC Name

1-oct-1-ynyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C15H17F3/c1-2-3-4-5-6-7-9-13-10-8-11-14(12-13)15(16,17)18/h8,10-12H,2-6H2,1H3

InChI Key

WQHTZSJPEZMSFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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